molecular formula C11H11N3O2 B2875341 2-[Methyl(quinazolin-4-yl)amino]acetic acid CAS No. 927969-38-8

2-[Methyl(quinazolin-4-yl)amino]acetic acid

Cat. No.: B2875341
CAS No.: 927969-38-8
M. Wt: 217.228
InChI Key: VMRPOERBOGLZBB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit broad-spectrum antimicrobial activities . This suggests that the compound may interact with various targets in microbial cells, potentially including enzymes or receptors crucial for microbial growth and survival.

Mode of Action

Quinazolinone derivatives have been reported to inhibit the growth of gram-positive and gram-negative bacterial strains . This suggests that the compound may interfere with essential biological processes in these organisms, leading to their growth inhibition.

Biochemical Pathways

Given the broad-spectrum antimicrobial activity of quinazolinone derivatives , it is plausible that multiple biochemical pathways could be affected, potentially including those involved in cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Given the reported antimicrobial activity of quinazolinone derivatives , it is likely that the compound exerts its effects by inhibiting the growth of microbial cells.

Preparation Methods

The synthesis of 2-[Methyl(quinazolin-4-yl)amino]acetic acid typically involves the amidation of anthranilic acid derivatives followed by cyclization and nucleophilic substitution reactions . One common synthetic route includes:

Chemical Reactions Analysis

2-[Methyl(quinazolin-4-yl)amino]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[Methyl(quinazolin-4-yl)amino]acetic acid has several applications in scientific research:

Comparison with Similar Compounds

2-[Methyl(quinazolin-4-yl)amino]acetic acid can be compared with other quinazoline derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the methyl group in this compound may contribute to its unique biological properties and potential therapeutic applications .

Properties

IUPAC Name

2-[methyl(quinazolin-4-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14(6-10(15)16)11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRPOERBOGLZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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